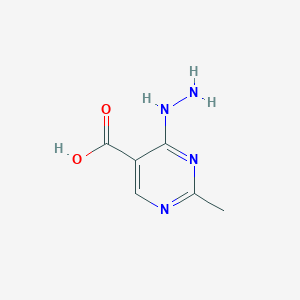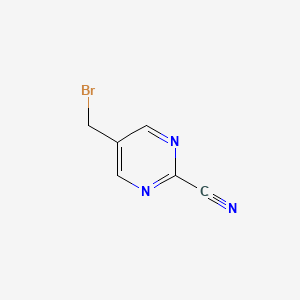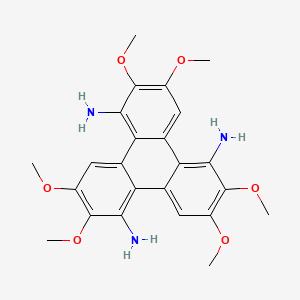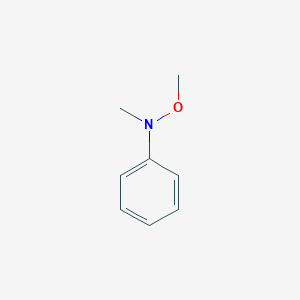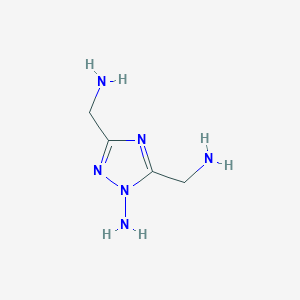![molecular formula C9H15NO2 B13121092 Bicyclo[2.2.2]octane-2-carboxylicacid, 2-amino-, (2S)- CAS No. 763904-78-5](/img/structure/B13121092.png)
Bicyclo[2.2.2]octane-2-carboxylicacid, 2-amino-, (2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.2.2]octane-2-carboxylicacid, 2-amino-, (2S)-: is a chiral bicyclic compound with the molecular formula C₉H₁₅NO₂. This compound is characterized by its unique bicyclic structure, which consists of a bicyclo[2.2.2]octane core with an amino group and a carboxylic acid group attached to the second carbon atom. The (2S) configuration indicates the specific stereochemistry of the compound, which is important for its biological activity and chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[2.2.2]octane-2-carboxylicacid, 2-amino-, (2S)- can be achieved through several synthetic routes. One common method involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This method utilizes a tandem reaction that provides access to a wide range of bicyclo[2.2.2]octane derivatives with excellent enantioselectivities and yields . The reaction conditions are mild and operationally simple, making it suitable for large-scale synthesis.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the development of green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can further improve the sustainability of the industrial production methods.
Analyse Chemischer Reaktionen
Types of Reactions: Bicyclo[2.2.2]octane-2-carboxylicacid, 2-amino-, (2S)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or the amino group to an amine.
Substitution: The amino and carboxylic acid groups can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides, esters, or other derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bicyclo[2.2.2]octane-2-carboxylicacid, 2-amino-, (2S)- is used as a building block in organic synthesis. Its unique bicyclic structure makes it a valuable intermediate for the synthesis of complex molecules, including natural products and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its chiral nature allows researchers to investigate stereoselective processes and develop enantioselective catalysts.
Medicine: The compound has potential applications in drug discovery and development. Its bicyclic structure is found in several biologically active molecules, including antibiotics and anticancer agents. Researchers are exploring its use as a scaffold for designing new therapeutic agents .
Industry: In the industrial sector, Bicyclo[2.2.2]octane-2-carboxylicacid, 2-amino-, (2S)- is used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of Bicyclo[2.2.2]octane-2-carboxylicacid, 2-amino-, (2S)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, where it can act as an inhibitor or substrate. The amino and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with the target molecules, stabilizing the compound-enzyme complex and modulating the enzyme’s activity .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: This compound has two carboxylic acid groups attached to the bicyclo[2.2.2]octane core, making it different from Bicyclo[2.2.2]octane-2-carboxylicacid, 2-amino-, (2S)-, which has one amino and one carboxylic acid group.
Bicyclo[2.2.2]octane-1-carboxylates: These compounds have a carboxylate group attached to the bicyclo[2.2.2]octane core and are used in similar synthetic applications.
Uniqueness: Bicyclo[2.2.2]octane-2-carboxylicacid, 2-amino-, (2S)- is unique due to its specific stereochemistry and the presence of both amino and carboxylic acid groups. This combination of functional groups and stereochemistry provides distinct reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
763904-78-5 |
|---|---|
Molekularformel |
C9H15NO2 |
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
(2S)-2-aminobicyclo[2.2.2]octane-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c10-9(8(11)12)5-6-1-3-7(9)4-2-6/h6-7H,1-5,10H2,(H,11,12)/t6?,7?,9-/m0/s1 |
InChI-Schlüssel |
ILNAWZRUSSBUFI-IEIXJENWSA-N |
Isomerische SMILES |
C1CC2CCC1C[C@]2(C(=O)O)N |
Kanonische SMILES |
C1CC2CCC1CC2(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




